molecular formula C22H26N2O3S B2919674 (3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-34-4

(3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2919674
CAS No.: 851803-34-4
M. Wt: 398.52
InChI Key: ZIMQWWKBKMYYHL-UHFFFAOYSA-N
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Description

The compound "(3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a methanone core bridging two key moieties: a 3,4-diethoxyphenyl group and a 4,5-dihydroimidazole ring substituted with a thioether-linked 3-methylbenzyl group. The thioether substituent on the imidazole ring may influence metabolic stability and hydrophobic interactions . While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-4-26-19-10-9-18(14-20(19)27-5-2)21(25)24-12-11-23-22(24)28-15-17-8-6-7-16(3)13-17/h6-10,13-14H,4-5,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQWWKBKMYYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, often referred to as a novel imidazole derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the diethoxyphenyl and thioether functionalities enhances its lipophilicity and potential for interaction with biological targets.

  • Anticancer Activity :
    • Recent studies have shown that imidazole derivatives can inhibit key signaling pathways involved in cancer proliferation. For instance, compounds similar to the one have been reported to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in oncogenesis .
    • In vitro assays demonstrated that modifications in the structure of imidazole derivatives can lead to significant anticancer activity, particularly against breast cancer cell lines (MDA-MB-468) with IC50 values as low as 1.1 nM .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in models of sepsis, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Kinase Inhibition :
    • Preliminary findings suggest that this compound may act as a kinase inhibitor, particularly targeting SYK (Spleen Tyrosine Kinase), which is implicated in various signaling pathways related to cancer and inflammation .

Case Studies

  • In Vitro Studies :
    • A study utilizing MTT assays revealed that the compound exhibited notable cytotoxicity against several cancer cell lines, including those derived from melanoma and breast cancer . The mechanism was attributed to cell cycle arrest and apoptosis induction.
  • Animal Models :
    • In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor growth in xenograft models, with treated groups showing up to 77% suppression of tumor size compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50/Effectiveness
Compound AAnticancerFarnesyltransferase inhibition24 nM
Compound BAnti-inflammatoryIL-6 and TNF-α reductionSignificant decrease observed
Compound CKinase inhibitionSYK inhibitionModerate inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural features and properties of the target compound with analogs from the literature:

Compound Name Core Structure Key Substituents Notable Properties/Effects References
(3,4-Diethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (Target) 4,5-Dihydroimidazole 3,4-Diethoxyphenyl, 3-methylbenzyl thio Electron-donating groups enhance solubility; thioether may improve metabolic stability
(4-Nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4,5-Dihydroimidazole 4-Nitrophenyl, 3-(trifluoromethyl)benzyl Nitro (electron-withdrawing) increases reactivity; trifluoromethyl enhances lipophilicity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfonyl group improves solubility; fluorophenyl boosts bioavailability
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one Imidazol-5(4H)-one Benzothiophene, methylthio Rigid benzothiophene enhances planar stacking; methylthio aids in hydrophobic binding

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-diethoxy groups contrast with the nitro group in the analog from . Diethoxy substituents likely reduce electrophilicity compared to nitro, affecting interactions with electron-deficient biological targets .
  • Thioether Modifications: The 3-methylbenzyl thioether in the target compound differs from the trifluoromethylbenzyl group in .
  • Core Heterocycle Differences: The 4,5-dihydroimidazole core in the target compound lacks the aromaticity of triazole () or imidazolone () cores, which could alter conformational stability and hydrogen-bonding capacity .

Challenges in Structural Similarity Assessments

While structural analogs share core motifs, biological outcomes may diverge significantly due to subtle substituent variations. For example:

  • The trifluoromethyl group in ’s compound could enhance target binding via halogen bonding, a feature absent in the target compound’s methyl group .
  • Fluorine atoms in ’s difluorophenyl group may improve metabolic stability and binding affinity through electrostatic interactions, contrasting with the diethoxy groups’ bulkier, flexible nature .

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